1,8-Bis(hydroxymethyl)anthracene
Overview
Description
1,8-Bis(hydroxymethyl)anthracene is an organic compound with the molecular formula C16H14O2. It consists of an anthracene backbone with two hydroxymethyl groups attached at the 1 and 8 positions. This compound is known for its unique photophysical properties and is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 1,8-Bis(hydroxymethyl)anthracene is hydroxyl groups . Hydroxyl groups are a functional group consisting of a hydrogen atom covalently bonded to an oxygen atom. They play a crucial role in many biological processes and chemical reactions.
Mode of Action
This compound acts as an acceptor for hydroxyl groups . It interacts with these groups, leading to changes that can be detected using fluorescence analysis . This compound has a high extinction coefficient and a low fluorescence quantum yield, making it ideal for use in such analysis .
Pharmacokinetics
Its solubility in hot ethanol suggests that it may have reasonable bioavailability when administered in a suitable solvent.
Result of Action
The interaction of this compound with hydroxyl groups can be detected using fluorescence analysis . This makes it a valuable tool in research settings, particularly in studies investigating the roles and behaviors of hydroxyl groups.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in hot ethanol suggests that temperature and solvent choice may impact its action
Biochemical Analysis
Biochemical Properties
1,8-Bis(hydroxymethyl)anthracene plays a significant role in biochemical reactions, particularly in the detection of hydroxyl groups. It acts as an acceptor in these reactions due to its high extinction coefficient and low fluorescence quantum yield Its polarizability and interaction with galactose are also notable features that can be studied using this compound .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in fluorescence analysis allows researchers to study these effects in detail. The compound’s interaction with hydroxyl groups can impact cell function, although specific cellular effects are not extensively documented .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an acceptor for hydroxyl groups, which can lead to enzyme inhibition or activation and changes in gene expression . The compound’s polarizability and interaction with galactose also contribute to its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in in vitro studies, although specific details are limited .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the detection of hydroxyl groups. It interacts with enzymes and cofactors, although specific metabolic pathways are not extensively documented .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can impact its activity and function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Bis(hydroxymethyl)anthracene can be synthesized through the reaction of 1,8-dichloroanthracene with methanol. The reaction typically involves the following steps:
- Dissolve 1,8-dichloroanthracene in methanol.
- Heat the mixture under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
- After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(hydroxymethyl)anthracene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced to form anthracene derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 1,8-anthracenedicarboxylic acid.
Reduction: Formation of 1,8-dihydroxyanthracene.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Bis(hydroxymethyl)anthracene has several scientific research applications:
Fluorescence Analysis: Due to its high extinction coefficient and low fluorescence quantum yield, it is used in fluorescence analysis to detect hydroxyl groups.
Organic Light-Emitting Diodes (OLEDs): It is used as a material in OLEDs due to its photophysical properties.
Catalysis: It serves as a catalyst in organic synthesis reactions.
Fluorescent Probes: It is used as a fluorescent probe for detecting heavy metal ions and organic pollutants.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthracene: Similar in structure but lacks the hydroxymethyl groups.
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs but with different substituents.
1,8-Anthracenedicarboxylic Acid: An oxidation product of 1,8-Bis(hydroxymethyl)anthracene.
Uniqueness
This compound is unique due to its dual hydroxymethyl groups, which provide enhanced reactivity and solubility compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific photophysical properties and chemical reactivity .
Properties
IUPAC Name |
[8-(hydroxymethyl)anthracen-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8,17-18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHJWFSWKUADLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)CO)C(=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514208 | |
Record name | (Anthracene-1,8-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34824-20-9 | |
Record name | (Anthracene-1,8-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Bis(hydroxymethyl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.